FGFR1-3 versus VEGFR2 Selectivity
Fexagratinib demonstrates a significantly improved selectivity window against VEGFR2 (KDR), a key off-target kinase whose inhibition is associated with dose-limiting hypertension. Fexagratinib inhibits recombinant FGFR1 with an IC50 of 0.2 nM and VEGFR2 (KDR) with an IC50 of 24 nM, representing a 120-fold selectivity ratio [1]. This contrasts sharply with earlier, less selective FGFR inhibitors (e.g., dovitinib), which commonly exhibit near-equipotent activity against FGFR1 and VEGFR2, leading to compromised dosing and increased toxicity [2].
| Evidence Dimension | VEGFR2 Selectivity Ratio (IC50 VEGFR2 / IC50 FGFR1) |
|---|---|
| Target Compound Data | IC50 VEGFR2: 24 nM; FGFR1: 0.2 nM |
| Comparator Or Baseline | Less-selective FGFR inhibitors (e.g., dovitinib) exhibit IC50 VEGFR2 / IC50 FGFR1 ratios often < 10-fold |
| Quantified Difference | ~120-fold selectivity for FGFR1 over VEGFR2 |
| Conditions | Recombinant kinase assays |
Why This Matters
This 120-fold selectivity ratio enables effective FGFR pathway blockade at doses that minimize VEGFR2-mediated toxicity (e.g., hypertension), a critical factor for in vivo studies and therapeutic development.
- [1] Gavine PR, et al. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Res. 2012 Apr 15;72(8):2045-56. View Source
- [2] Gavine PR, et al. Cancer Res. 2012; 72(8):2045-56. (Discussion on selectivity of earlier inhibitors) View Source
